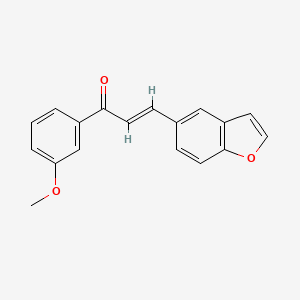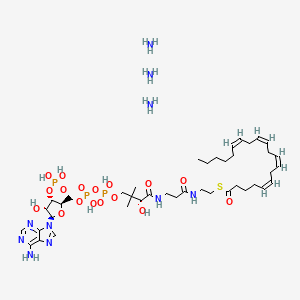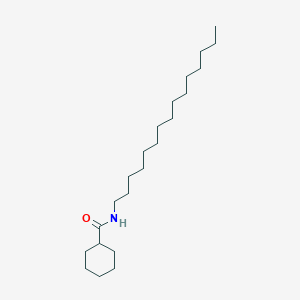
N-Pentadecylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentadecylcyclohexanecarboxamide is an organic compound with the molecular formula C22H43NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a pentadecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Pentadecylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pentadecylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Pentadecylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction results in the formation of primary amines or alcohols.
Substitution: The amide group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: N-alkylated amides, N-acylated amides.
Wissenschaftliche Forschungsanwendungen
N-Pentadecylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in the study of cell membrane interactions due to its amphiphilic nature. It can be used to investigate the effects of long-chain amides on biological membranes.
Medicine: this compound is being explored for its potential therapeutic properties. It may have applications in drug delivery systems and as a component in formulations designed to enhance the bioavailability of active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of N-Pentadecylcyclohexanecarboxamide involves its interaction with biological membranes. The long hydrophobic chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane. The exact molecular targets and pathways involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-Pentadecylcyclohexanecarboxamide can be compared with other long-chain amides, such as:
N-Octadecylcyclohexanecarboxamide: Similar in structure but with an octadecyl group instead of a pentadecyl group. It may have different physical properties and biological activities due to the longer chain length.
N-Dodecylcyclohexanecarboxamide: Contains a dodecyl group, resulting in a shorter chain length compared to this compound. This difference can influence its solubility and interaction with biological membranes.
N-Hexadecylcyclohexanecarboxamide: Features a hexadecyl group, which is one carbon longer than the pentadecyl group. This slight variation can affect the compound’s melting point and hydrophobicity.
The uniqueness of this compound lies in its specific chain length, which provides a balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C22H43NO |
|---|---|
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
N-pentadecylcyclohexanecarboxamide |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-22(24)21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) |
InChI-Schlüssel |
VMFXYTSKMWPHQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


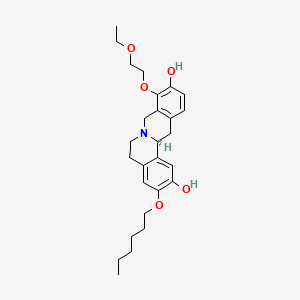
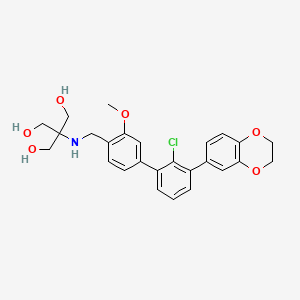
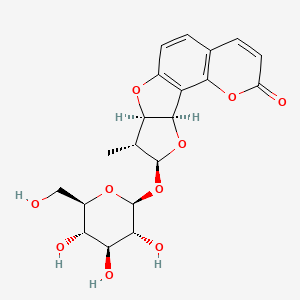
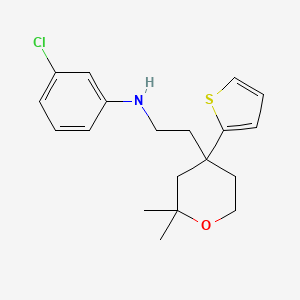
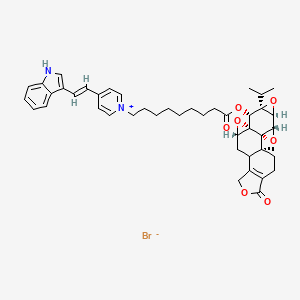
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
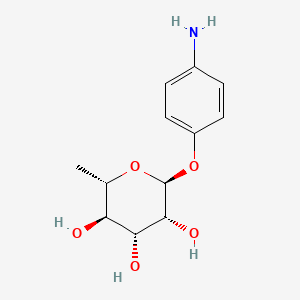
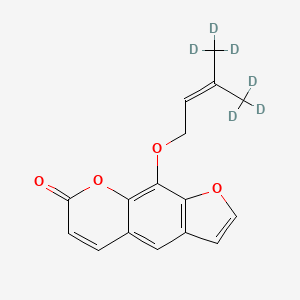
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



